N-(3,5-Dimethoxybenzyl)cyclopropanamine
Overview
Description
“N-(3,5-Dimethoxybenzyl)cyclopropanamine” is a research chemical with the CAS number 625435-20-3 . It has a molecular weight of 207.27 and a molecular formula of C12H17NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC1=CC(=CC(=C1)CNC2CC2)OC . The InChI representation is: InChI=1S/C12H17NO2/c1-14-11-5-9(6-12(7-11)15-2)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 207.27 and a molecular formula of C12H17NO2 . It has a LogP value of 2.34670, indicating its lipophilicity .Scientific Research Applications
Photochemistry and Solvolysis
The photochemistry and solvolysis of 3,5-dimethoxybenzyl compounds, including those similar to N-(3,5-Dimethoxybenzyl)cyclopropanamine, have been studied. In these compounds, the presence of leaving groups such as acetate, chloride, bromide, iodide, and others, contributes to the understanding of their chemical behavior under light exposure and in solvents. This knowledge is important in organic synthesis and photochemistry research (DeCosta et al., 2000).
CNS Biological Targets
Cyclopropanamine compounds, such as this compound, have been explored for their potential impact on the central nervous system (CNS). Specifically, they have been linked to the inhibition of Lysine-specific demethylase-1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification. This area of research is particularly relevant for therapeutic approaches in conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Chromatographic Analysis
The chromatographic analysis of N-benzyl and dimethoxybenzyl derivatives, including those related to this compound, has been carried out to understand their properties. This type of study is crucial in forensic chemistry for the identification of novel psychoactive substances (Y. Abiedalla et al., 2021).
Metal-Catalyzed Reactions
Studies on metal carbenoids generated from cyclopropenes, a category that includes this compound, have focused on their reactivity in cyclopropanation and C-H insertion reactions. These reactions are of significant interest in the field of organic synthesis, offering routes to a variety of complex molecular structures (Alexis Archambeau et al., 2015).
Alzheimer's Disease Therapy
Compounds structurally related to this compound have been studied for their potential application in Alzheimer's disease therapy. These compounds, due to their affinity for metal ions, could disrupt aberrant metal-peptide interactions in the brain, which is a promising approach in the treatment of Alzheimer's (T. Storr et al., 2009).
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-9(6-12(7-11)15-2)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBDLUOYLCXSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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